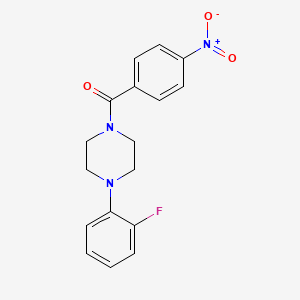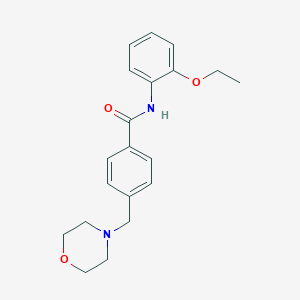![molecular formula C21H26N2O2 B5703914 N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the modulation of the activity of the endocannabinoid system. Specifically, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide increases the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide are primarily mediated through the modulation of the endocannabinoid system. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and appetite control.
実験室実験の利点と制限
One of the main advantages of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide. One potential direction is the development of new drugs based on the structure of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for the treatment of various neurological disorders, including epilepsy, anxiety, and depression. Another potential direction is the investigation of the role of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide in the modulation of other physiological processes, such as immune function and inflammation.
Conclusion:
In conclusion, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves the modulation of the endocannabinoid system. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has several advantages and limitations for lab experiments, and there are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, including the development of new drugs and the investigation of its role in other physiological processes.
合成法
The synthesis of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. The resulting compound is then purified through recrystallization to obtain N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide in high purity.
科学的研究の応用
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In neuroscience, N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to modulate the activity of the endocannabinoid system, which is involved in various physiological processes, including pain perception, mood regulation, and appetite control. N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to enhance the activity of the endocannabinoid system, making it a potential therapeutic target for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
特性
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)23-25-21(24)14-13-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKSRFBHBWFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)